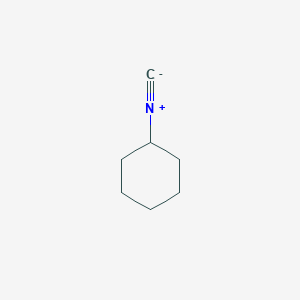

Cyclohexyl isocyanide

Description

Significance and Research Trajectory of Isocyanide Chemistry

Isocyanide chemistry has a rich history, with the first isocyanide compound being synthesized in the 19th century. wikipedia.org However, the full potential of this functional group was not realized until the mid-20th century with the development of reliable synthetic methods and the discovery of isocyanide-based multicomponent reactions (MCRs). rsc.orgresearchgate.net Isocyanides are organic compounds containing the functional group -N≡C. They are isomers of nitriles (-C≡N), but their reactivity is markedly different due to the presence of a formally divalent carbon atom with both nucleophilic and electrophilic character. rsc.org

The trajectory of isocyanide chemistry has been one of expanding applications, moving from curiosities to indispensable tools in organic synthesis. researchgate.netresearchgate.net A significant milestone in this journey was the development of the Ugi and Passerini multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netnih.gov These reactions have proven invaluable in the construction of libraries of compounds for drug discovery and have been instrumental in the synthesis of a wide array of biologically active heterocycles and natural products. researchgate.netnih.gov

Beyond MCRs, isocyanides have found applications in various other areas of chemical research. They serve as versatile C1 building blocks in transition-metal-catalyzed cross-coupling reactions, where they can be inserted into carbon-metal or heteroatom-metal bonds. vu.nl This has opened up new avenues for the synthesis of amides, ketones, and other functional groups. Furthermore, the unique electronic properties of isocyanides make them effective ligands in coordination chemistry, with applications in the development of radiopharmaceuticals and other metal-based complexes. vu.nlsigmaaldrich.com The field continues to evolve, with ongoing research focused on developing new, more sustainable methods for isocyanide synthesis and exploring their use in materials science, such as in the modification of polymers and nanocellulose. rsc.orgsigmaaldrich.com

Unique Reactivity Profile of Cyclohexyl Isocyanide

Cyclohexyl isocyanide exhibits a distinctive reactivity profile that makes it a valuable reagent in organic synthesis. Its isocyanide functional group, with its dual nucleophilic and electrophilic character, readily participates in a variety of chemical transformations, particularly cycloadditions and multicomponent reactions. researchgate.net

A well-documented aspect of cyclohexyl isocyanide's reactivity is its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction does not yield a single product but rather a mixture of complex heterocyclic compounds, the composition of which can be influenced by the reaction conditions and stoichiometry of the reactants. acs.org For instance, the reaction can produce cyclopenta[b]pyridine derivatives, azaspirononatrienes, and azabicyclononatrienes. acs.orgsigmaaldrich.com The formation of these products is rationalized through the initial formation of a 1,3-dipolar intermediate, which can then react further with DMAD. acs.org

| Reactant Ratio (Isocyanide:DMAD) | Products Isolated | Yield |

|---|---|---|

| 2:3 | Cyclopenta[b]pyridine derivative (14), Azaspirononatriene (13), Cyclopenta[b]pyridine derivative (19), Azabicyclononatriene derivative (16) | 28%, 2%, 1%, 3% respectively |

| 1:2 | Cyclopenta[b]pyridine derivative (14) | - |

| 1:3 | Cyclopenta[b]pyridine derivative (14) | - |

| 1:4 | Cyclopenta[b]pyridine derivative (14) | - |

Cyclohexyl isocyanide is also a key component in numerous multicomponent reactions. It can react with aromatic aldehydes and aniline (B41778) derivatives in the presence of trifluoroacetic anhydride (B1165640) to afford N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives in high yields. researchgate.net In another example, the 1:1 intermediate generated from the addition of cyclohexyl isocyanide to dimethyl acetylenedicarboxylate can be trapped by aldehydes to produce 2-aminofuran derivatives. rsc.org These reactions highlight the ability of cyclohexyl isocyanide to facilitate the rapid construction of highly functionalized and complex molecular architectures.

The versatility of cyclohexyl isocyanide extends to its use in the synthesis of various heterocyclic systems. For example, it can undergo a three-component condensation with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes to yield 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. sigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H11N | chemicalbook.com |

| Molecular Weight | 109.17 g/mol | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 173-176 °C | chemicalbook.com |

| Density | 0.878 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.45 | sigmaaldrich.com |

| Flash Point | 77 °C (closed cup) | sigmaaldrich.com |

Historical Context of Cyclohexyl Isocyanide Research

The study of isocyanides dates back to the 19th century, though their chemistry was not extensively explored until more reliable synthetic methods became available in the mid-20th century. researchgate.net An early route to isocyanides involved the reaction of alkyl iodides with silver cyanide. wikipedia.org A significant advancement in the synthesis of isocyanides, including cyclohexyl isocyanide, was the development of the dehydration of N-formamides. rsc.orgorgsyn.org This method remains a cornerstone for the preparation of many isocyanides.

The specific synthesis of cyclohexyl isocyanide is most favorably achieved through the dehydration of N-cyclohexylformamide. orgsyn.org Various dehydrating agent and base systems have been employed for this transformation, with the phosgene (B1210022)/tertiary amine system being noted for providing good yields. orgsyn.org The unpleasant odor of many volatile isocyanides was a characteristic noted in early research and may have initially deterred some researchers. wikipedia.org

Research involving cyclohexyl isocyanide gained momentum with the broader exploration of isocyanide reactivity in multicomponent reactions. The Ugi reaction, a four-component reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, provided a powerful tool for combinatorial chemistry and the synthesis of peptide derivatives. researchgate.net Cyclohexyl isocyanide has been frequently utilized as the isocyanide component in such reactions. acs.org

Early studies on the reactivity of cyclohexyl isocyanide, such as its reaction with dimethyl acetylenedicarboxylate, date back to the 1960s. acs.org These initial investigations laid the groundwork for a deeper understanding of the complex cycloaddition pathways available to this versatile reagent. Over the decades, research has continued to uncover new reactions and applications for cyclohexyl isocyanide, solidifying its place as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

isocyanocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZMOVWWVXBHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239266 | |

| Record name | Cyclohexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-53-3 | |

| Record name | Cyclohexyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl isocyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexyl isocyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7L87QP9YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cyclohexyl Isocyanide

Phosgene-Mediated Dehydration of N-Cyclohexylformamide

The dehydration of N-cyclohexylformamide is a primary route to cyclohexyl isocyanide. wikipedia.org Among the various dehydrating agents, phosgene (B1210022) and its derivatives, such as diphosgene and triphosgene, are highly effective. mdpi.comrsc.org The general reaction involves treating N-cyclohexylformamide with phosgene in the presence of a tertiary amine base. orgsyn.org

Reaction Conditions and Optimization

The phosgene-mediated dehydration of N-cyclohexylformamide is typically performed in an inert solvent like dichloromethane. rsc.org A tertiary amine, such as triethylamine (B128534) or pyridine (B92270), is essential to neutralize the hydrogen chloride byproduct. wikipedia.orgmdpi.com While this method often provides high yields, optimizing reaction conditions is crucial for maximizing efficiency and minimizing side reactions. orgsyn.org Recent advancements have explored solvent-free conditions, which can lead to nearly quantitative yields and simplified purification. researchgate.net For instance, using triethylamine as both the base and the solvent at 0°C has been shown to produce isocyanides in high yields within minutes. mdpi.comnih.gov

A study comparing different dehydration reagents found that while phosgene derivatives are effective, they are often outperformed in terms of sustainability and safety by other reagents. rsc.org

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis

| Dehydrating Agent | Typical Base | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene/Diphosgene | Triethylamine, Pyridine | High yields mdpi.com | Extreme toxicity, difficult to handle mdpi.compatsnap.com |

| Phosphorus Oxychloride | Triethylamine | High yields, preferable to p-TsCl due to inorganic byproducts mdpi.com | Toxic, requires careful handling researchgate.net |

| p-Toluenesulfonyl Chloride | Pyridine, Quinoline | Less toxic than phosgene, inexpensive, simplified work-up rsc.orgresearchgate.net | Can produce more organic waste than POCl3 mdpi.com |

Byproduct Management and Environmental Considerations

The use of phosgene in chemical synthesis raises significant environmental and safety concerns. Phosgene is an extremely toxic gas, and its handling requires stringent safety protocols. patsnap.comepa.gov The primary byproducts of the phosgene-mediated dehydration are carbon dioxide and hydrochloride salts of the amine base. rsc.org While the formation of CO2 is environmentally benign, the management of hydrochloride waste is a consideration.

The high toxicity of phosgene has driven research into safer alternatives. rsc.org The development of "green chemistry" approaches aims to reduce the use of hazardous substances and minimize waste generation. mdpi.com These approaches prioritize the use of less toxic reagents, solvent-free conditions, and processes with higher atom economy. rsc.orgresearchgate.net

Alternative Dehydration Reagents and Catalytic Systems

Several alternative reagents to phosgene have been developed for the dehydration of N-cyclohexylformamide, each with its own set of advantages and disadvantages. rsc.org

Toluensulfonyl Chloride, Phosphorus Oxychloride, and Burgess Reagent

p-Toluenesulfonyl Chloride (TsCl): In the presence of a base like pyridine or quinoline, TsCl effectively dehydrates formamides to isocyanides. wikipedia.orgorgsyn.org This method is considered less hazardous than using phosgene. rsc.org The reaction mechanism involves the formation of an intermediate that eliminates to form the isocyanide. stackexchange.com Optimization studies have shown that p-TsCl can provide high yields (up to 98%) and has a lower E-factor (a measure of waste produced) compared to other reagents, especially for non-sterically hindered aliphatic formamides. rsc.orgrsc.org

Phosphorus Oxychloride (POCl3): This is a commonly used and practical dehydrating agent for a wide range of formamides. mdpi.comrsc.org The reaction is typically carried out at low temperatures in the presence of a tertiary amine. researchgate.net A significant advantage of using POCl3 is that its byproduct is an inorganic phosphate, which can be easier to manage than the organic waste generated by reagents like p-TsCl. mdpi.com Recent protocols using POCl3 under solvent-free conditions have demonstrated high efficiency and sustainability. mdpi.comnih.gov

Burgess Reagent: This reagent, methyl N-(triethylammoniumsulphonyl) carbamate, is a mild and selective dehydrating agent that converts formamides to isocyanides in high yields. rsc.orgapicdmo.com It is particularly effective for substrates with sensitive functional groups that might not tolerate harsher conditions. psu.edu The reaction often proceeds at room temperature in a solvent like dichloromethane. psu.edu The Burgess reagent is also known to promote other transformations, such as the synthesis of nitriles and nitrile oxides. atlanchimpharma.comiisc.ac.in

Table 2: Research Findings on Alternative Dehydration Reagents

| Reagent | Key Findings | Reference |

|---|---|---|

| p-Toluenesulfonyl Chloride | Reagent of choice for non-sterically demanding aliphatic formamides, with yields up to 98% and low E-factors. | rsc.orgrsc.org |

| Phosphorus Oxychloride | Highly efficient under solvent-free conditions with triethylamine, yielding products in <5 minutes. | mdpi.comnih.gov |

Green Chemistry Approaches in Cyclohexyl Isocyanide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isocyanides to minimize environmental impact. rasayanjournal.co.in This includes the use of less toxic reagents, alternative solvents, and more efficient catalytic systems. researchgate.net

One approach involves using p-toluenesulfonyl chloride with sodium hydrogen carbonate in water under micellar conditions, which replaces hazardous components like phosphorus oxychloride and dichloromethane. researchgate.net Another sustainable method utilizes phosphorus oxychloride in the absence of a co-solvent, with triethylamine acting as both the solvent and the base, significantly reducing waste. mdpi.comresearchgate.netresearchgate.net The use of ionic liquids as recyclable reaction media has also been explored to create more environmentally friendly processes for reactions involving cyclohexyl isocyanide. organic-chemistry.org Furthermore, iron-catalyzed dehydrogenative coupling of formamides has been investigated as a green route to isocyanates, which are related to isocyanides. rsc.org

Dichlorocarbene-Mediated Synthesis (Hofmann Isocyanide Synthesis)

The Hofmann isocyanide synthesis, also known as the carbylamine reaction, is another method for preparing isocyanides. wikipedia.orggeorganics.sk This reaction involves the treatment of a primary amine, in this case, cyclohexylamine, with chloroform (B151607) in the presence of a strong base. wikipedia.org The key intermediate in this reaction is dichlorocarbene (B158193) (:CCl2), which is generated in situ. wikipedia.orgwikipedia.org

The mechanism involves the addition of the primary amine to the dichlorocarbene, followed by two successive dehydrochlorination steps mediated by the base to form the isocyanide. wikipedia.org The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can improve the reaction efficiency. wikipedia.orgwikipedia.org This reaction is specific to primary amines and can be used as a chemical test for their presence. wikipedia.org While historically significant, the Ugi method of formamide (B127407) dehydration is more commonly used today for the synthesis of a broad range of isocyanides. rsc.orgcore.ac.uk

Mechanistic Insights into Carbene Intermediates

The interaction between carbenes and isocyanides, including cyclohexyl isocyanide, is a cornerstone of modern synthetic chemistry, providing access to valuable and highly reactive intermediates. The coupling of a carbene with an isocyanide functional group characteristically yields a ketenimine. rsc.org This ketenimine intermediate is not typically the final product but serves as a versatile linchpin, readily participating in a variety of subsequent chemical transformations such as cycloadditions, nucleophilic additions, and electrocyclizations. rsc.org

The generation of carbene species for these reactions is often facilitated by transition metal catalysts, which play a crucial role in modulating the reactivity and selectivity of the carbene transfer process. rsc.org Extensive research, often supported by Density Functional Theory (DFT) studies, has been conducted to elucidate the precise mechanisms of these complex reactions. rsc.orgthapar.edu

For instance, in the palladium(II)-catalyzed formation of ketenimines from isocyanides and diazo compounds, mechanistic studies suggest that the reaction does not proceed through a stable metallacycle intermediate. Instead, it is proposed to occur via a η²-metallacycle transition state. rsc.org The reaction pathway is believed to commence with the formation of a Pd(II)-isocyanide complex before the generation of the palladium-carbene species. rsc.org

In contrast, cobalt(II)-catalyzed reactions present a different mechanistic scenario. The synthesis of amidines from α-diazo esters, isocyanides, and amines is thought to proceed through a radical pathway involving Co(III)-radical species. rsc.org This mechanism is supported by radical trapping experiments, indicating a dual catalytic role for the cobalt complex. rsc.org Rhodium(I) catalysts are also employed in the synthesis of complex heterocycles like imidazoles, where the reaction pathway explicitly involves the formation of a ketenimine intermediate from the isocyanide and the rhodium-carbene, followed by cyclization steps. rsc.org

Recent advancements have also explored metallaphotoredox catalysis to generate carbene intermediates from readily available chemical feedstocks through a sequence of single-electron steps, further expanding the toolkit for carbene-isocyanide chemistry. researchgate.net

Table 1: Mechanistic Aspects of Carbene-Isocyanide Reactions

| Catalyst System | Proposed Intermediate(s) | Mechanistic Pathway | Key Findings & Supporting Evidence |

|---|---|---|---|

| Palladium(II) | η²-metallacycle transition state, Ketenimine | 1,1-migratory insertion | DFT studies did not find an energy minimum for a stable metallacycle intermediate. rsc.org |

| Cobalt(II) | Co(III)-radical species, Ketenimine | Radical trapping | Radical trapping experiments with TEMPO support the proposed radical mechanism. rsc.org |

| Rhodium(I) | Ketenimine | Cycloaddition/Cyclization | Selective formation of a ketenimine intermediate is followed by a 5-endo-dig cyclization to form imidazole (B134444) derivatives. rsc.org |

Derivatization Strategies for Cyclohexyl Isocyanide

Cyclohexyl isocyanide is a uniquely valuable building block in organic synthesis, primarily due to its participation in a wide array of derivatization strategies, most notably multi-component reactions (MCRs). These reactions allow for the construction of complex molecular scaffolds in a single, efficient step from three or more starting materials.

The Ugi four-component reaction (Ugi-4CR) is a classic and powerful example of such a strategy. researchgate.net In a typical Ugi reaction, cyclohexyl isocyanide is combined with a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and a primary amine. This convergence leads to the formation of α-acylamino amides, which are scaffolds of significant interest in medicinal chemistry. researchgate.netacs.org

Variations of this theme abound, leading to a diverse range of heterocyclic and acyclic structures. For example, a four-component reaction between cyclohexyl isocyanide, aromatic aldehydes, aniline (B41778) derivatives, and trifluoroacetic anhydride (B1165640) results in the high-yield synthesis of N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives. researchgate.net Similarly, reacting cyclohexyl isocyanide with dialkyl acetylenedicarboxylates (such as DMAD), arylglyoxals, and arylamines provides a facile, one-pot route to highly functionalized 2H-iminopyran derivatives. orgchemres.org

The reactivity of cyclohexyl isocyanide with activated alkynes like DMAD has been studied in detail. The initial addition of the isocyanide to the alkyne generates a 1,3-dipolar zwitterionic intermediate. acs.org This intermediate can be trapped by various electrophiles. If trapped by an aldehyde, it leads to the formation of 2-aminofuran derivatives. rsc.org In the absence of an external trapping agent, this intermediate can react further with DMAD, leading to complex products such as cyclopenta[b]pyridines and azaspirononatrienes. acs.org

Other notable derivatization strategies include:

The three-component reaction of cyclohexyl isocyanide, an aromatic aldehyde, and o-phenylenediamine, which, in the presence of a catalyst like ferric perchlorate, yields quinoxaline (B1680401) derivatives. researchgate.netrsc.org

The oligomerization of cyclohexyl isocyanide using nickel(II) complex catalysts to produce poly(cyclohexyl isocyanide), a polymeric material with potential for further functionalization. acs.org The proposed "merry-go-round" mechanism for this polymerization involves the sequential insertion of isocyanide monomers into a growing polymer chain coordinated to the nickel center. acs.org

These derivatization reactions underscore the synthetic power of the isocyanide functional group, enabling the rapid assembly of diverse and complex molecules from simple precursors.

Table 2: Selected Derivatization Reactions of Cyclohexyl Isocyanide

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Ugi-4CR | Carboxylic Acid, Amine, Aldehyde/Ketone | α-Acylamino Amides |

| 4-Component Reaction | Aromatic Aldehyde, Aniline, Trifluoroacetic Anhydride | N-Arylacetamides |

| 3-Component Reaction | Dimethyl Acetylenedicarboxylate (B1228247), Aldehyde | 2-Aminofuran Derivatives |

| 4-Component Reaction | Dialkyl Acetylenedicarboxylate, Arylglyoxal, Arylamine | 2H-Iminopyran Derivatives |

| 3-Component Reaction | Aromatic Aldehyde, o-Phenylenediamine | Quinoxaline Derivatives |

Elucidation of Reaction Mechanisms Involving Cyclohexyl Isocyanide

Nucleophilic and Electrophilic Reactivity of Isocyanide Carbon

The terminal carbon atom of the isocyanide group in cyclohexyl isocyanide exhibits a remarkable duality in its reactivity, capable of acting as both a nucleophile and an electrophile. rsc.orgresearchgate.netimtm.cz This dual nature is central to its synthetic utility and is a consequence of its electronic structure.

The isocyanide functional group is best described as a resonance hybrid of two primary structures: one with a triple bond between the carbon and nitrogen atoms (R-N⁺≡C⁻) and another with a double bond, which imparts carbenoid character (R-N=C:). researchgate.netwikipedia.orgresearchgate.netnih.gov The triple-bonded form features a lone pair of electrons on the carbon atom, making it nucleophilic. researchgate.net Conversely, the carbenoid resonance structure presents an electrophilic carbon center. researchgate.netnih.gov This dichotomy allows isocyanides to react with both electrophiles and nucleophiles at the same carbon atom, a feature that is unusual in organic chemistry. rsc.orgimtm.czacs.org While spectroscopic and structural data suggest that the linear, triple-bonded form is the major contributor to the ground state, the reactivity of isocyanides often reflects their carbenoid nature. wikipedia.orgresearchgate.netnih.gov

A key manifestation of the dual reactivity of the isocyanide carbon is its participation in α-addition reactions. In these processes, both an electrophile and a nucleophile add to the same terminal carbon atom of the isocyanide group. imtm.czthieme-connect.de This type of reaction is characteristic of isocyanides and is fundamental to many of their applications in organic synthesis, including multicomponent reactions. For instance, the reaction of cyclohexyl isocyanide with organolithium compounds, such as n-butyllithium, results in an α,α-adduct. researchgate.net The nucleophilicity of isocyanides, including cyclohexyl isocyanide, plays a crucial role in their reactivity, with more nucleophilic isocyanides generally showing higher conversion rates in reactions such as those with imines. researchgate.netbeilstein-journals.org

Detailed Mechanistic Studies of Multi-Component Reactions (MCRs)

Cyclohexyl isocyanide is a frequently employed component in various isocyanide-based multicomponent reactions (MCRs), most notably the Ugi reaction. acs.orgnih.gov These reactions are highly efficient in generating molecular complexity from simple starting materials in a single synthetic operation.

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgchemistnotes.commdpi.com The mechanism of the Ugi reaction has been the subject of considerable investigation, with several key intermediates and pathways identified.

A widely accepted initial step in the Ugi reaction mechanism is the formation of an imine from the condensation of the amine and the carbonyl compound. wikipedia.orgchemistnotes.comnumberanalytics.comnih.gov This imine is then protonated by the carboxylic acid component to generate an activated iminium ion. nih.govwikipedia.orgchemistnotes.com The formation of this iminium intermediate is considered a crucial event that directs the course of the reaction toward the final product. acs.orgamerigoscientific.comnih.gov In some variations of the Ugi reaction, Lewis acids can be used to facilitate the formation of the imine by activating the carbonyl compound. nih.govmdpi.com

The relative reactivity of the components can influence the reaction pathway. For example, studies have shown that the nucleophilicity of the isocyanide can determine the success of the reaction with certain imines. beilstein-journals.org

| Reactant | Role in Ugi Reaction |

| Aldehyde/Ketone | Carbonyl component, forms imine |

| Amine | Forms imine with carbonyl component |

| Carboxylic Acid | Protonates imine to form iminium ion |

| Cyclohexyl Isocyanide | Nucleophile, attacks iminium ion |

Following the formation of the iminium ion, the nucleophilic isocyanide carbon of cyclohexyl isocyanide attacks the electrophilic carbon of the iminium ion. wikipedia.orgnumberanalytics.comnih.govmdpi.com This addition leads to the formation of a highly reactive nitrilium ion intermediate. numberanalytics.comamerigoscientific.commdpi.comacs.org The existence of this nitrilium intermediate is a common feature in both the Ugi and the related Passerini reactions. mdpi.comacs.org

The nitrilium ion is a potent electrophile and is subsequently trapped by a nucleophile. mdpi.com In the classical Ugi reaction, the carboxylate anion, generated from the deprotonation of the carboxylic acid, acts as the nucleophile, attacking the nitrilium ion. wikipedia.orgamerigoscientific.com This attack forms an imidate intermediate. amerigoscientific.com While there has been some debate about an alternative pathway involving the initial addition of the carboxylic acid to the iminium ion to form a hemiaminal intermediate, experimental evidence for this has been scarce, and the classical pathway via the nitrilium ion is more widely supported. acs.orgamerigoscientific.comnih.gov The final step of the Ugi reaction is an irreversible Mumm rearrangement of the imidate intermediate, which drives the entire reaction sequence to completion and yields the stable α-acylamino amide product. wikipedia.orgamerigoscientific.com

Passerini Reaction Mechanisms

The Passerini reaction is a three-component reaction that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide like cyclohexyl isocyanide to produce α-acyloxy carboxamides. nih.govresearchgate.net

A key step in the Passerini reaction mechanism is the activation of the carbonyl group. mdpi.comnih.govtaylorfrancis.com It is widely accepted that the reaction begins with the carboxylic acid activating the aldehyde or ketone. researchgate.netresearchgate.net This activation is thought to occur through the formation of a hydrogen-bonded intermediate between the carbonyl compound and the carboxylic acid. researchgate.netorganic-chemistry.orgrsc.org This initial interaction makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isocyanide. mdpi.comnih.gov In some variations of the Passerini reaction, Lewis acids can be used to aid in the activation of the carbonyl component. mdpi.com

Following this activation, the isocyanide attacks the electrophilic carbonyl carbon. nih.govtaylorfrancis.com This leads to the formation of a nitrilium intermediate, which is then trapped by the carboxylate. nih.govresearchgate.net A subsequent Mumm-type rearrangement of this adduct yields the final α-acyloxyamide product. researchgate.net

There is significant evidence to suggest that the Passerini reaction, particularly in non-polar solvents, proceeds through a non-ionic, concerted pathway. nih.govorganic-chemistry.orgchemeurope.com This hypothesis is supported by the observation that the reaction is accelerated in aprotic solvents and when high concentrations of the reactants are used. nih.govencyclopedia.puborganic-chemistry.org

The proposed non-ionic mechanism involves a trimolecular reaction where the isocyanide, the carboxylic acid, and the carbonyl compound interact in a cyclic transition state. organic-chemistry.orgrsc.orgchemeurope.com It is believed that hydrogen bonding plays a crucial role in the formation of this transition state. organic-chemistry.org In this concerted model, the reaction is thought to proceed through a sequence of nucleophilic additions within this complex, ultimately leading to the α-acyloxyamide product after an acyl transfer. rsc.orgchemeurope.com This pathway avoids the formation of distinct ionic intermediates like a free nitrilium ion. organic-chemistry.org

Recent theoretical studies have added further complexity to this model, suggesting that the Passerini reaction may actually be a four-component reaction, where an additional molecule of the carboxylic acid participates in the Mumm rearrangement step. researchgate.net

Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a three-component reaction that synthesizes imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide, such as cyclohexyl isocyanide. beilstein-journals.orgbeilstein-journals.org

The generally accepted mechanism for the GBBR starts with the condensation of the aldehyde and the amidine to form an imine. acs.org This step is often catalyzed by an acid to activate the resulting Schiff base. rug.nl The isocyanide then attacks the imine, forming a nitrilium intermediate. acs.org This is followed by an intramolecular cyclization ([4+1] cycloaddition) and a subsequent tautomerization or 1,3-H shift to yield the aromatic imidazo[1,2-a]-heterocycle product. acs.orgresearchgate.net

The GBBR can be performed sequentially to create complex molecules, and the selectivity of these multiple reactions is a key aspect of their synthetic utility. nih.gov For instance, a substrate with multiple reactive sites, such as terephthalaldehyde (B141574) or a bis-amidine, can undergo selective GBB reactions. researchgate.netnih.gov

The rationale for this selectivity often lies in the differing reactivity of the functional groups. In the case of a bis-amidine, the position of each amidine group can determine its reactivity, allowing for the selective introduction of one set of aldehyde and isocyanide components in the first GBBR, followed by a second, different set of components in a subsequent GBBR. researchgate.net This regioselectivity allows for the controlled, stepwise construction of diverse molecular scaffolds. researchgate.net Similarly, with a substrate like 2,4-diaminopyrimidine, a selective GBB process can occur to form a single monoadduct, which can then react further with another aldehyde/isocyanide pair to create a product from five different components. nih.gov This demonstrates that the reactivity of the initial substrate and the intermediate adducts can be controlled to achieve selective, multiple GBB reactions.

[4+1] Cycloaddition Reactions

Cyclohexyl isocyanide is a valuable C1 synthon in [4+1] cycloaddition reactions, a powerful strategy for constructing five-membered heterocyclic rings. rsc.org In these reactions, the isocyanide acts as a one-atom component that reacts with a four-atom π-system (a 1,3-diene or its heteroanalogue). This process is instrumental in the synthesis of a variety of heterocyclic scaffolds, including furocoumarins, furopyrones, and pyrazoles. researchgate.netnih.gov

A notable application of cyclohexyl isocyanide in [4+1] cycloadditions is its role in facile, three-component reactions for the synthesis of furan-annulated heterocycles like furocoumarins and furopyrones. researchgate.netarabjchem.org This synthesis typically involves the reaction of a 4-hydroxycoumarin (B602359) or a 4-hydroxypyrone derivative with an aldehyde and cyclohexyl isocyanide. researchgate.netresearchgate.net

The reaction mechanism is believed to proceed via the in situ formation of a reactive ortho-quinone methide (an oxadiene) from the condensation of the 4-hydroxycoumarin/pyrone and the aldehyde. researchgate.net This transient diene then undergoes a [4+1] cycloaddition with cyclohexyl isocyanide. The reaction is completed by a subsequent researchgate.netmdpi.com-hydride shift to yield the stable, aromatic furocoumarin or furopyrone product. researchgate.netresearchgate.net For instance, the reaction of 4-hydroxycoumarin, various aldehydes, and cyclohexyl isocyanide produces furo[3,2-c]coumarin derivatives in high yields. scispace.com Similarly, using 4-hydroxy-6-methylpyrone affords the corresponding furopyrone derivatives. researchgate.net

The key steps in a typical synthesis of furocoumarins are:

Reactants : 4-hydroxycoumarin, an aldehyde, and cyclohexyl isocyanide.

Intermediate Formation : In situ generation of an ortho-quinone methide.

Cycloaddition : A [4+1] cycloaddition between the quinone methide and cyclohexyl isocyanide.

Rearrangement : A final researchgate.netmdpi.com-hydride shift to form the aromatized product. researchgate.netresearchgate.net

Microwave-assisted protocols have been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes while often improving yields. arabjchem.org

Cyclohexyl isocyanide also participates in [4+1] cycloaddition reactions with 1,2,4,5-tetrazines to form pyrazole (B372694) derivatives. nih.govwikipedia.org This reaction represents a novel route to pharmacologically relevant amino-pyrazoles. nih.gov

The proposed mechanism begins with the [4+1] cycloaddition of the isocyanide to the tetrazine, forming a highly unstable tetraazanorbornadienimine intermediate. nih.gov This intermediate is not isolated but rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to yield an iminopyrazole. For primary and secondary isocyanides like cyclohexyl isocyanide, this imine is readily hydrolyzed in aqueous media to afford the final amino-pyrazole product and a corresponding ketone or aldehyde. nih.gov While effective, the reaction rate for the isocyanide-tetrazine cycloaddition is noted to be slower compared to other bioorthogonal tetrazine reactions. nih.gov

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the complex reaction mechanisms involving cyclohexyl isocyanide. These theoretical approaches allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. researchgate.netmdpi.comworldscientific.com

DFT has been extensively employed to investigate the kinetics and mechanisms of reactions involving cyclohexyl isocyanide. grafiati.com For example, the mechanism of the reaction between cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluropentane-2,4-dione was investigated using the B3LYP functional with a 6-31G* basis set. researchgate.networldscientific.com Such studies can evaluate proposed reaction paths, like direct attack versus conjugate addition, and can lead to the discovery of new, energetically favorable pathways. worldscientific.com In one study, DFT calculations suggested a new path involving a Michael addition followed by a Cope-Claisen-type rearrangement, which was both energetically and kinetically preferred. worldscientific.com DFT methods, such as M06L, have also been used to elucidate the mechanism of addition of N,NH-nucleophiles to palladium-coordinated cyclohexyl isocyanide. mdpi.com

Transition State Theory (TST) is a fundamental concept used in conjunction with DFT calculations to explain and predict the rates of chemical reactions. wikipedia.org By locating the transition state (a first-order saddle point on the potential energy surface) for a reaction step, TST allows for the calculation of key kinetic parameters, such as the enthalpy, entropy, and Gibbs free energy of activation (ΔH‡, ΔS‡, and ΔG‡). researchgate.netwikipedia.org

In studies of cyclohexyl isocyanide, TST has been utilized to investigate reaction kinetics. researchgate.networldscientific.com For the reaction between cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluropentane-2,4-dione, researchers used TST and DFT to calculate thermodynamic and kinetic parameters, which were then used to derive theoretical reaction rate constants and activation energies. worldscientific.com These theoretical values can be compared with experimental data to validate the proposed mechanism.

Intrinsic Reaction Coordinate (IRC) analysis is a crucial computational tool used to validate the results of a transition state search. chemmethod.com An IRC calculation maps the minimum energy path connecting a transition state structure to its corresponding reactants and products on the potential energy surface. researchgate.netchemmethod.com This ensures that the located transition state is indeed the correct one for the reaction pathway being studied. chemmethod.com

IRC analysis has been applied in several DFT studies of cyclohexyl isocyanide reactions. researchgate.networldscientific.comgrafiati.com For instance, after optimizing the geometries of transition states, IRC calculations were performed to confirm that these structures correctly connect the proposed intermediates and products, thus verifying the entire reaction pathway. researchgate.networldscientific.com This analysis provides a clear and detailed visualization of the geometric changes the molecules undergo as the reaction progresses from reactant to product through the transition state.

Density Functional Theory (DFT) Studies

Solvent Effect Modeling (e.g., Onsager's Model, SCRF/PCM)

Solvent effects can significantly influence reaction kinetics and thermodynamics. Computational models are frequently used to simulate these effects and predict the behavior of molecules in solution. The Self-Consistent Reaction Field (SCRF) is a class of methods where the solute is placed in a cavity within a continuous medium representing the solvent. ruc.dkgaussian.com

One of the earliest and simplest SCRF methods is the Onsager model , which treats the solute as a dipole within a spherical cavity. ruc.dkgaussian.com This model has been applied to study the kinetics and mechanism of the reaction between cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluropentane-2,4-dione. researchgate.networldscientific.com In this research, energy changes along the reaction coordinate were investigated both in the gas phase and in solution using Onsager's nonspecific solvent effect model. researchgate.networldscientific.com The calculations revealed only small differences between the gas phase and solution phase results, suggesting a modest influence of the solvent polarity on this particular reaction pathway. researchgate.networldscientific.com

More advanced and widely used methods include the Polarizable Continuum Models (PCM) , which define the cavity as a series of overlapping spheres, providing a more realistic shape for the solute molecule. ruc.dkgaussian.comuni-rostock.de Various forms of PCM are available, including the integral equation formalism variant (IEFPCM) and the Solvation Model based on Density (SMD). gaussian.commdpi.com For instance, the SMD model was employed to account for solvent effects in a detailed theoretical investigation of the reaction between indazole and a palladium-coordinated cyclohexyl isocyanide complex in chloroform (B151607). mdpi.com Similarly, the PCM model was used with benzene (B151609) as the solvent in DFT calculations to study the reaction of cyclohexyl isocyanide with magnesium hydride clusters. rsc.org These models are crucial for obtaining accurate energy profiles and understanding reaction mechanisms in the condensed phase. uni-rostock.denih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wave function of a molecule into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides quantitative insight into bonding, intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. uni-muenchen.dematerialsciencejournal.org

In the theoretical study of the reaction between cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluropentane-2,4-dione, NBO analysis was critical in explaining the stability of a newly identified reaction intermediate. researchgate.networldscientific.com This intermediate features a five-membered ring composed of four carbon atoms and one oxygen atom. researchgate.networldscientific.com The NBO analysis revealed that the stability of this species arises from resonance involving the oxygen lone pair with a C–C π bond inside the ring and a C–N π bond outside the ring. researchgate.networldscientific.com The intensity of these donor-acceptor interactions can be estimated using second-order perturbation theory, where a larger interaction energy (E(2)) signifies a more significant stabilization. researchgate.netmaterialsciencejournal.org

NBO analysis has also been effectively applied to understand the bonding in organometallic complexes containing cyclohexyl isocyanide. A joint experimental and theoretical study of complexes formed by trivalent f-elements (lanthanides and actinides) with cyclopentadienyl (B1206354) and cyclohexyl isocyanide ligands used NBO analysis to elucidate the metal-ligand interactions. mdpi.comsemanticscholar.org The analysis provided details on charge transfer between the metal center and the ligands, showing that both the anionic cyclopentadienyl and the neutral cyclohexyl isocyanide ligands have interactions of comparable strength with the metal. mdpi.comsemanticscholar.org It was found that the interaction with the metal slightly decreased the atomic charges on the carbon and nitrogen atoms of the isocyanide group, making the C≡N bond less polarized. mdpi.comsemanticscholar.org

| Donor NBO | Acceptor NBO | ΔE(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C) | Data not available in source | Intra-ring resonance |

| LP (O) | π* (C-N) | Data not available in source | Extra-ring resonance |

Molecular Orbital Calculations and Hybridization

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. MO calculations are fundamental to computational chemistry and are often used to complement and validate findings from other analyses like NBO.

In the investigation of the reaction between cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluropentane-2,4-dione, MO calculations were performed and found to be in agreement with the NBO findings. researchgate.networldscientific.com Specifically, analysis of the Highest Occupied Molecular Orbital (HOMO) and other frontier orbitals of the five-membered ring intermediate confirmed the stabilizing interactions suggested by NBO analysis. researchgate.net The study also reported on the hybridization of lone pairs in the various species along the reaction pathway. researchgate.net

Further insights from MO calculations come from the study of a palladium(II) complex containing cyclohexyl isocyanide, cis-[PdCl2(CNMe)(CNCy)]. researchgate.net MO diagrams for this complex detailed the nature of the palladium-isocyanide bond. researchgate.net The analysis distinguished between the σ-type interaction (ligand-to-metal donation) and the π-type interaction (metal-to-ligand back-donation), providing orbital population data for each. researchgate.net Such calculations are essential for understanding how coordination to a metal center activates the isocyanide ligand toward further reaction, for example, nucleophilic attack. mdpi.com

Kinetic Parameter Determination (Rate Constants, Activation Energies)

Understanding the kinetics of a reaction requires the determination of key parameters such as the rate constant (k) and the activation energy (Ea). libretexts.orgdoubtnut.com The rate constant is a proportionality factor in the rate law, while the activation energy represents the minimum energy required to initiate the chemical reaction. libretexts.orgunizin.org

For the reaction of cyclohexyl isocyanide with 1,1,1,5,5,5-hexafluropentane-2,4-dione, a theoretical investigation utilized transition state theory combined with DFT (B3LYP/6-31G*) calculations to determine these kinetic parameters. researchgate.networldscientific.com By calculating the thermodynamic and kinetic properties of reactants, intermediates, and transition states, the study was able to derive the observed reaction rate constants and activation energies. researchgate.networldscientific.com

These computational results suggested that a previously proposed conjugate addition pathway was "totally unacceptable" from a kinetic and energetic standpoint. researchgate.networldscientific.com Instead, the calculations supported a new proposed pathway involving a Michael addition followed by a Cope-Claisen-type rearrangement, which was found to be both energetically and kinetically more favorable than a direct attack mechanism. researchgate.networldscientific.com The ability to calculate these kinetic parameters allows for direct comparison with experimental data and provides a powerful method for discriminating between plausible reaction mechanisms. libretexts.org

| Reaction Pathway | Parameter | Value |

|---|---|---|

| Proposed New Path | Rate Constant (k) | Kinetically preferred |

| Activation Energy (Ea) | Energetically preferred | |

| Direct Attack Path | Rate Constant (k) | Kinetically disfavored |

| Activation Energy (Ea) | Energetically disfavored | |

| Conjugate Addition Path | Rate Constant (k) | Unacceptable |

| Activation Energy (Ea) | Unacceptable |

Catalytic Applications in Organic Transformations

Cyclohexyl Isocyanide in Polymerization and Oligomerization

The polymerization of isocyanides, including cyclohexyl isocyanide, leads to the formation of unique helical polymers known as poly(isocyanide)s or poly(iminomethylene)s. These polymers are of interest due to their rigid, rod-like structures and potential applications in areas such as chiral separations and advanced materials.

Nickel(II) complexes have been extensively studied as effective catalysts for the oligomerization and polymerization of cyclohexyl isocyanide. These catalytic systems can produce poly(cyclohexyl isocyanide) with varying yields and properties depending on the specific catalyst structure. For instance, the use of Ni(acac)₂ has been reported to yield up to 96% of the desired polymer, while Ni(C₂H₅OH)(t-C₄H₉NC)Cl₂ can produce the polymer with an 86% yield acs.org. More recent research has explored a series of nickel(II) complex compounds containing organic ligands which have shown promising results, with some achieving yields as high as 94% acs.org.

The design of the ligands surrounding the nickel(II) center is crucial for tuning the catalytic activity and, consequently, the yield of the polymerization reaction. Research has shown that the nature of the donor atoms in the ligands (e.g., -N, -O, -S) significantly influences the stability of the nickel complex and its catalytic efficiency acs.org.

It has been observed that ligands with oxygen as the donor atom tend to form the most stable complexes and provide the highest catalytic activity. As the electronegativity of the donor atom increases, the stability of the complex decreases, which in turn reduces its ability to catalyze the oligomerization of cyclohexyl isocyanide acs.org. For example, a study utilizing a series of nickel(II) complexes with organic ligands such as 2,2′-bipyridyl, 1,10-phenanthroline, and diglycolate (B8442512) anion demonstrated a range of yields from 8% to 94% acs.org. This highlights the profound impact of ligand selection on the outcome of the polymerization.

Table 1: Effect of Nickel(II) Catalysts and Ligands on Cyclohexyl Isocyanide Oligomerization Yield

| Catalyst/Ligand System | Polymer Yield (%) |

| [Ni(ODA)(bipy)(H₂O)]·2.5H₂O | 94 |

| Ni(acac)₂ | 96 |

| Ni(C₂H₅OH)(t-C₄H₉NC)Cl₂ | 86 |

| Various Ni(II) complexes | 8 - 52 |

A proposed mechanism for the nickel(II)-catalyzed oligomerization of cyclohexyl isocyanide is the "merry-go-round" mechanism ru.nl. This mechanism involves the sequential insertion of isocyanide molecules into the growing polymer chain, which is coordinated to the nickel center.

The process is thought to initiate with the formation of a cationic nickel(II) tetrakis(isocyanide) complex. A nucleophile then attacks one of the coordinated isocyanide carbon atoms, leading to the formation of an α-iminomethyl-nickel(II) complex. Subsequently, a fifth isocyanide molecule coordinates to the nickel center, and the iminomethyl group migrates to an adjacent isocyanide carbon atom, forming a dimeric intermediate. This process of isocyanide insertion continues in a cyclical fashion, resembling a merry-go-round, to extend the polymer chain ru.nl.

The ability to control the structure and properties of poly(cyclohexyl isocyanide), such as molecular weight and helicity, is crucial for its practical applications. Living polymerization techniques offer a pathway to synthesize polymers with predictable molecular weights and narrow molecular weight distributions. While specific studies on cyclohexyl isocyanide are part of a broader research area, the principles of living anionic polymerization of isocyanates, for example, demonstrate that the choice of initiator and the use of additives can prevent side reactions and allow for controlled polymer growth researchgate.net.

The helical structure of poly(isocyanide)s is a key feature. The restricted rotation around the single bonds in the polymer backbone leads to a stable helical conformation ru.nl. The sense of the helix (left-handed or right-handed) can be influenced by the use of chiral initiators or monomers. For instance, the polymerization of chiral isocyanides can proceed diastereoselectively, leading to a preference for one helical sense ru.nl. This control over the macromolecular helicity is essential for applications in chiral recognition and catalysis nih.gov.

Besides nickel, other transition metals such as palladium and rhodium are also known to catalyze the polymerization of isocyanides. The general mechanism for these polymerizations often involves the insertion of the isocyanide monomer into a metal-carbon or metal-hydride bond of the catalyst.

For palladium-catalyzed processes, the catalytic cycle typically begins with an oxidative addition of a substrate to a Pd(0) complex, followed by the migratory insertion of the isocyanide into the newly formed palladium-carbon bond. Subsequent steps, such as transmetalation and reductive elimination, complete the cycle and regenerate the active catalyst mdpi.comfishersci.calibretexts.orgyoutube.com. While the specifics can vary depending on the co-ligands and reaction conditions, this fundamental sequence of steps is a common feature in palladium catalysis mdpi.comfishersci.calibretexts.orgyoutube.com.

Rhodium complexes are also effective catalysts for a variety of transformations, including C-H activation and annulation reactions. In the context of isocyanide chemistry, rhodium catalysts can facilitate cycloaddition reactions and other bond-forming processes nih.govnih.gov. The mechanism often involves the coordination of the reactants to the rhodium center, followed by migratory insertion and reductive elimination steps, similar to palladium catalysis. The specific ligands on the rhodium center play a critical role in determining the reactivity and selectivity of the transformation nih.govnih.gov.

Nickel(II) Complex Catalysis

Role as a Ligand in Coordination Chemistry

Cyclohexyl isocyanide is a well-established ligand in coordination chemistry, readily forming stable complexes with a variety of transition metals wikipedia.org. As a ligand, it is classified as a charge-neutral Lewis base and is considered a soft ligand in the context of Hard and Soft Acids and Bases (HSAB) theory wikipedia.org. Compared to carbon monoxide (CO), most isocyanides, including cyclohexyl isocyanide, are superior sigma-donors and weaker pi-acceptors wikipedia.org.

The coordination of cyclohexyl isocyanide to a metal center can be observed through infrared (IR) spectroscopy, where the characteristic C≡N stretching frequency is sensitive to the electronic environment of the metal complex wikipedia.org.

Cyclohexyl isocyanide forms complexes with numerous transition metals, including those from the platinum group and others like technetium and rhenium. These complexes have applications in various fields, including radiopharmaceuticals sigmaaldrich.com.

Table 2: Selected Coordination Complexes of Cyclohexyl Isocyanide and Their Structural Features

| Complex | Metal | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [Rh₂(O₂CCH₃)₄(CNC₆H₁₁)₂] | Rhodium | Rh-C: 2.133(4) | Rh-C-N: significantly deviates from 180 | researchgate.net |

| [Pt(ppy)Cl(CNC₆H₁₁)] | Platinum | Pt-C(ppy): ~2.0, Pt-N(ppy): ~2.0 | Distorted square planar geometry | researchgate.net |

| [Tc(CNC₆H₁₁)₆]⁺ (hypothetical) | Technetium | N/A | Octahedral geometry expected | wikipedia.orgresearchgate.net |

The structural data for the dirhodium tetraacetate complex with cyclohexyl isocyanide shows a relatively short Rh-C bond and a significant deviation from linearity in the Rh-C-N bond angle, which is indicative of π-back-bonding researchgate.net. In platinum(II) complexes, cyclohexyl isocyanide contributes to a distorted square-planar coordination geometry researchgate.net. The coordination chemistry of technetium with isocyanides is particularly relevant in nuclear medicine, where complexes like [⁹⁹ᵐTc(CNR)₆]⁺ are used as imaging agents wikipedia.org.

Monodentate Ligand Properties

Cyclohexyl isocyanide is recognized as an effective monodentate ligand in coordination chemistry. sigmaaldrich.comresearchgate.net As a Lewis base, it donates sigma (nonbonding) electrons to a metal center. wikipedia.orglibretexts.org Isocyanides, in general, are classified as L-type ligands, indicating they are charge-neutral. wikipedia.org Compared to the analogous carbon monoxide (CO) ligand, most isocyanides, including cyclohexyl isocyanide, are considered superior Lewis bases and weaker pi-acceptors. wikipedia.org This property allows them to readily coordinate to transition metals, often by treating metal halides directly with the isocyanide. wikipedia.org In catalytic processes, cyclohexyl isocyanide can replace other labile ligands, such as an aqua ligand, to form stable complexes that facilitate subsequent chemical reactions. researchgate.net

Pi-Backbonding and M-C-N Angle Deviations

A key feature of the interaction between isocyanide ligands and transition metals is π-backbonding. wikipedia.orglibretexts.org This process involves the donation of electron density from the metal's d-orbitals into the ligand's π* antibonding orbitals. libretexts.org The isocyanide ligand, therefore, acts as both a σ-donor and a π-acceptor. libretexts.org The extent of this π-backbonding is influenced by the electron density of the metal center. wikipedia.org

This interaction has a direct structural consequence on the metal-isocyanide bond. The M-C-N (Metal-Carbon-Nitrogen) angle provides a measure of the degree of backbonding. wikipedia.org In complexes with electron-rich metal centers, where π-backbonding is significant, the M-C-N angle often deviates from the linear 180°. wikipedia.org This bending is a characteristic feature of low-valent isocyanide complexes. wikipedia.org The increased electron density in the π* orbital of the isocyanide ligand leads to a weakening and lengthening of the C≡N bond, which can be observed experimentally through techniques like infrared spectroscopy, where the C≡N stretching frequency (νC≡N) is lowered. wikipedia.orglibretexts.org For instance, strong π-backbonding from a reduced Rhenium (Re) center to isocyanide π* orbitals results in a significant elongation of the C–N bond. nsf.gov

Formation of Stable Metal Complexes

Cyclohexyl isocyanide forms stable complexes with a variety of transition metals, which is fundamental to its role in catalysis. Its ability to stabilize metals in various oxidation states, including highly reduced species, is particularly noteworthy. nsf.gov For example, it reacts with dicarbonyl-π-cyclopentadienylbenzyliron in refluxing THF to yield stable brown crystals of a derivative complex. electronicsandbooks.com Similarly, palladium complexes featuring cyclohexyl isocyanide have been synthesized, forming structures such as bis(imino) complexes. electronicsandbooks.com The stability of these complexes is attributed to the strong sigma-donating character and the π-accepting capability of the isocyanide ligand.

Applications in Radiopharmaceutical Development (e.g., Re, Tc isotopes)

The coordination chemistry of cyclohexyl isocyanide is particularly relevant in the field of radiopharmaceuticals, which use radioactive isotopes for medical imaging and therapy. units.it The transition metals Rhenium (Re) and Technetium (Tc) are of significant interest in this area. nih.govresearchgate.netnih.gov Technetium-99m (⁹⁹ᵐTc) is a widely used diagnostic radionuclide due to its favorable decay properties, while the rhenium isotopes Re-186 and Re-188 are excellent candidates for radiotherapy because they emit therapeutic β⁻ particles. nih.govunm.edu

A key advantage is the chemical similarity between rhenium and technetium, as they belong to the same group in the periodic table. nih.gov This allows for the development of radiopharmaceutical analogs; a compound initially developed as a diagnostic agent with ⁹⁹ᵐTc can be readily adapted into a therapeutic agent using ¹⁸⁶Re or ¹⁸⁸Re. nih.gov Cyclohexyl isocyanide has been highlighted for its role as an effective ligand in forming "2 + 1" tricarbonyl dithiocarbamate (B8719985) complexes with Re and Tc isotopes, contributing to advancements in this field. sigmaaldrich.com Isocyanide complexes in general, such as Technetium (⁹⁹ᵐTc) sestamibi, are already established in nuclear medicine imaging. wikipedia.org

Catalysis in Heterocycle Synthesis

Cyclohexyl isocyanide is a valuable reagent in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules, particularly nitrogen-containing heterocycles. These reactions are prized for their atom economy and operational simplicity.

Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis a topic of significant interest. rsc.org Cyclohexyl isocyanide is a key component in the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction that efficiently produces these derivatives. rsc.orgrsc.org

In a typical GBBR, an aldehyde, a 2-aminopyridine (B139424), and an isocyanide react to form the imidazo[1,2-a]pyridine core. rsc.orgresearchgate.net Research has demonstrated a sustainable, catalyst-free synthesis of these compounds using a one-pot, three-component reaction of 2-aminopyridine, various aromatic aldehydes, and cyclohexyl isocyanide in a deep eutectic solvent like urea-choline chloride. researchgate.netresearchgate.net This approach offers good yields and environmental benefits. researchgate.netresearchgate.net

The reaction proceeds smoothly with a range of substituted aromatic aldehydes, affording the corresponding N-cyclohexyl-imidazo[1,2-a]pyridin-3-amine derivatives in good yields. researchgate.net

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via Groebke Multicomponent Reaction Reaction Conditions: 2-aminopyridine (0.5 mmol), aldehyde (0.5 mmol), cyclohexyl isocyanide (0.51 mmol), urea-choline chloride (0.5 mL), 80 °C.

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine | 4 | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | 2 | 87 |

| 3 | 4-Methylbenzaldehyde | N-cyclohexyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 4 | 82 |

| 4 | 4-Methoxybenzaldehyde | N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | 6 | 75 |

| 5 | 3-Methoxybenzaldehyde | N-cyclohexyl-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | 5 | 80 |

| 6 | 2-Hydroxybenzaldehyde | 2-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)phenol | 4 | 78 |

Quinoxaline (B1680401) Framework Synthesis

The quinoxaline scaffold is another privileged structure in medicinal chemistry, known for its presence in compounds with anticancer, antiviral, and antibacterial properties. nih.govniscpr.res.in Cyclohexyl isocyanide has been utilized in novel, isocyanide-based multicomponent reactions to construct diverse quinoxaline derivatives. organic-chemistry.orgnih.gov

One innovative approach involves the chemoselective heterodimerization of a weak electrophilic ortho-diisocyanoarene with a common isocyanide, such as cyclohexyl isocyanide. organic-chemistry.org This dimerization generates a reactive quinoxaline-based zwitterionic intermediate. organic-chemistry.orgnih.gov This intermediate can then be trapped in situ with various agents like water, alcohols, or phenols to furnish a wide array of structurally diverse quinoxalines in good to excellent yields. organic-chemistry.org This catalyst-free, three-component reaction demonstrates the versatility of isocyanides in rapidly assembling complex heterocyclic frameworks. organic-chemistry.org Additionally, sequential MCRs involving isocyanides have been developed to synthesize even more complex fused systems like imidazo[1,2-a]quinoxalines. acs.org

Synthesis of Tetrahydropyrazin-2-amines

A significant application of cyclohexyl isocyanide is in the multicomponent synthesis of highly substituted 3,4,5,6-tetrahydropyrazin-2-amines. nih.gov This reaction brings together ethylenediamines, an isocyanide (such as cyclohexyl isocyanide), ketones, and aldehydes in a single pot. nih.gov The process is effectively promoted by Lewis acids, with trimethylchlorosilane being a particularly effective catalyst. nih.gov

The mechanism for the formation of the tetrahydropyrazine (B3061110) ring involves an intramolecular reaction. nih.gov Initially, the condensation of the amine and the carbonyl compound (ketone or aldehyde) forms an imine. The nucleophilic attack of the isocyanide on this imine generates a highly reactive nitrilium intermediate. nih.gov In this specific synthesis, the second amino group of the ethylenediamine (B42938) reactant traps this nitrilium intermediate intramolecularly. nih.gov This is followed by tautomerization to yield the final tetrahydropyrazin-2-amine product. nih.gov This method allows for the creation of complex structures, including spirocyclic compounds, in an efficient manner. nih.gov

Table 1: Multicomponent Synthesis of Tetrahydropyrazin-2-amines

| Component | Role in Reaction |

|---|---|

| Ethylenediamine | Provides two amine groups; one forms the initial imine, the second acts as an intramolecular nucleophile. nih.gov |

| Aldehyde or Ketone | The carbonyl component that reacts with the amine to form the imine. nih.gov |

| Cyclohexyl isocyanide | Attacks the imine to form the key nitrilium intermediate. nih.gov |

| Lewis Acid (e.g., Trimethylchlorosilane) | Promotes the reaction. nih.gov |

| Product | Highly substituted 3,4,5,6-tetrahydropyrazin-2-amine |

Covalent Immobilization of Enzymes

Isocyanide-based multicomponent reactions (I-MCRs), utilizing reactants like cyclohexyl isocyanide, provide a versatile and efficient strategy for the covalent immobilization of enzymes. nih.gov This approach is adaptable for both carrier-bound immobilization (attaching enzymes to a solid support) and carrier-free methods (intermolecular cross-linking of enzymes). nih.gov The key to this strategy is the ability of I-MCRs to accommodate a wide variety of functional groups, including those naturally present on the surface of enzymes. nih.gov

In this method, the enzyme itself provides the necessary functional groups—typically exposed amine (from lysine (B10760008) residues) or carboxylic acid groups (from aspartic or glutamic acid residues)—to act as one of the components in the reaction. nih.gov The isocyanide, such as cyclohexyl isocyanide, is added directly to the reaction medium along with other components. nih.gov

For carrier-bound immobilization , a solid support provides another reactive functional group.

For carrier-free immobilization , a bi-functional cross-linking agent is used to provide the other necessary reactive group. nih.gov

This technique is noted for its operational simplicity, high efficiency, and a significant reduction in the time required compared to other immobilization strategies. nih.gov The reactions are generally completed within 1 to 24 hours. nih.gov The versatility of I-MCRs, such as the Ugi and Passerini reactions, allows for robust bond formation between the enzyme and the support or cross-linker, which can enhance enzyme stability and prevent leaching. nih.govunipd.it

Table 2: Features of Isocyanide-Based Enzyme Immobilization

| Feature | Description |

|---|---|

| Principle | Utilizes isocyanide-based multicomponent reactions (e.g., Ugi, Passerini) for covalent bond formation. nih.gov |

| Enzyme's Role | Provides surface amine or carboxylic acid groups as one of the reactants. nih.gov |

| Versatility | Compatible with a wide variety of functional groups (epoxy, acid, amine, aldehyde). nih.gov |

| Immobilization Types | Applicable for both carrier-bound (on a solid support) and carrier-free (cross-linking) methods. nih.gov |

| Advantages | Operational simplicity, high efficiency, reduced reaction time (1-24 hours). nih.gov |

Applications in Complex Molecule Synthesis and Materials Science

Synthesis of Biologically Active Compounds and Drug Discovery

The application of cyclohexyl isocyanide is particularly impactful in medicinal chemistry and drug discovery. nih.gov It serves as a key component in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single operation to generate complex products. beilstein-journals.orgnih.gov These reactions are prized for their ability to produce large libraries of structurally diverse molecules, a crucial aspect of structure-activity relationship (SAR) studies in the search for new therapeutic agents. nih.govnih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are especially relevant as they yield peptide-like structures, making them ideal for creating peptidomimetics. nih.govnih.gov Peptidomimetics are compounds designed to mimic natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov

Cyclohexyl isocyanide is instrumental in building molecular scaffolds that can serve as the basis for cytotoxic agents. Its utility in multicomponent reactions allows for the incorporation of diverse functional groups and the creation of complex structures from simple precursors. researchgate.net This rapid generation of molecular complexity is a significant advantage in synthesizing novel compounds for biological screening. The isocyanide's ability to act as an unconventional amide carbanion synthon through novel reaction pathways, such as the isocyanide SN2 reaction, further expands the chemical space that can be explored. researchgate.netnih.gov This reaction facilitates the formation of highly substituted secondary amides, which are common motifs in biologically active molecules, including those with cytotoxic potential. researchgate.net By enabling the combination of various isocyanide and electrophile structures, this method provides a powerful tool for creating libraries of compounds for late-stage drug modifications and the synthesis of complex molecules aimed at therapeutic targets. researchgate.netnih.gov

Cyclohexyl isocyanide is a cornerstone in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides. nih.gov It is frequently employed in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which are highly effective for assembling peptide-like structures. beilstein-journals.orgnih.gov These reactions offer a streamlined approach to creating linear peptide mimics. However, a significant advancement in the field involves the synthesis of constrained peptidomimetics, where the molecular structure is made more rigid. beilstein-journals.org Introducing cyclic constraints can enhance a molecule's affinity for a biological target and lock it into a specific, bioactive conformation. beilstein-journals.org

While IMCRs typically produce linear products, these can be subjected to subsequent reactions to create cyclic structures. nih.gov This sequential approach, combining an MCR with a cyclization step, is a powerful strategy for generating structurally diverse and conformationally constrained peptidomimetics. beilstein-journals.orgnih.gov

To achieve conformational rigidity in peptidomimetics, linear precursors synthesized using cyclohexyl isocyanide in multicomponent reactions are often cyclized in a subsequent step. beilstein-journals.orgnih.gov This is accomplished by incorporating bifunctional substrates into the initial MCR, which introduces reactive handles that can be used for the final ring-closing reaction. beilstein-journals.org Several powerful cyclization strategies are employed for this purpose.

Ring-Closing Metathesis (RCM): This strategy involves incorporating terminal alkenes into the MCR product. A subsequent reaction with a catalyst, such as Grubbs' second-generation catalyst, joins the alkenes to form a macrocycle. cam.ac.uk

Macrolactonization: This involves the formation of a large ester ring. The linear precursor is designed to have a terminal carboxylic acid and a hydroxyl group, which can be induced to react and form the cyclic ester.

SNAr (Nucleophilic Aromatic Substitution): This method can be used to form cyclic structures by having a nucleophile on one end of the linear precursor attack an activated aromatic ring on the other end, displacing a leaving group and closing the ring.

These post-MCR cyclization strategies enable the synthesis of a wide range of cyclic peptidomimetics, from small four- to seven-membered rings to larger macrocycles, providing a versatile toolkit for medicinal chemists. beilstein-journals.org

Table 1: Overview of Post-MCR Cyclization Strategies

| Cyclization Strategy | Required Functional Groups in MCR Product | Common Catalyst/Reagent | Resulting Linkage |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Two terminal alkenes | Grubbs' or Hoveyda-Grubbs catalysts | Carbon-carbon double bond |

| Macrolactonization | Carboxylic acid and hydroxyl group | Dehydrating agents (e.g., carbodiimides) | Ester bond |

| SNAr Reaction | Nucleophile (e.g., amine, thiol) and an electron-deficient aromatic ring with a leaving group | Base | Aryl-ether, Aryl-amine, etc. |